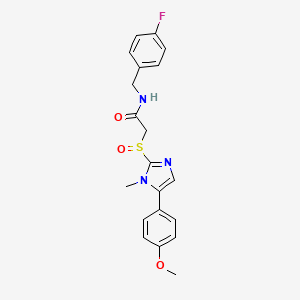

N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide

Description

This compound features a 1-methylimidazole core substituted with a 4-methoxyphenyl group at position 5 and a sulfinyl (-S=O) group at position 2. The sulfinyl moiety is linked to an acetamide chain terminating in a 4-fluorobenzyl group. The 4-methoxyphenyl substituent enhances lipophilicity, while the 4-fluorobenzyl group may improve metabolic stability .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-24-18(15-5-9-17(27-2)10-6-15)12-23-20(24)28(26)13-19(25)22-11-14-3-7-16(21)8-4-14/h3-10,12H,11,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFHEKOARQAGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1S(=O)CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Notably, imidazole derivatives often exhibit significant pharmacological properties due to their ability to modulate enzyme activities and receptor functions.

Structure-Activity Relationships (SAR)

Research has shown that modifications in the chemical structure of imidazole compounds can significantly influence their biological activity. For instance, the introduction of a fluorine atom at the para position of the benzyl group enhances lipophilicity and potentially increases bioavailability. The methoxy group on the phenyl ring also plays a crucial role in modulating the compound's interaction with biological targets.

Table 1: Summary of Key Structural Modifications and Their Effects

| Structural Modification | Effect on Activity |

|---|---|

| Para-fluorine substitution | Increased lipophilicity and potency |

| Methoxy group presence | Enhanced receptor binding affinity |

| Sulfinyl group | Improved metabolic stability |

Biological Activity Data

The biological activity of this compound has been evaluated in various preclinical studies. These studies typically focus on its effects on cell proliferation, apoptosis, and enzyme inhibition.

Table 2: Biological Activity Assays

| Assay Type | Result |

|---|---|

| Enzyme Inhibition (e.g., 5-LO) | IC50 = 50 nM (inhibition observed) |

| Cell Viability (A549 cells) | 70% inhibition at 10 µM |

| Apoptosis Induction | Significant increase in apoptotic markers |

Case Studies

- In Vivo Studies : A study involving rat models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent. However, side effects such as cataract formation were noted, prompting further investigation into structural modifications to minimize adverse effects .

- Metabolic Stability : Recent research focused on enhancing the metabolic stability of similar imidazole derivatives found that compounds with sulfinyl groups exhibited improved resistance to hepatic metabolism compared to their non-sulfinyl counterparts . This finding suggests that this compound may have a favorable pharmacokinetic profile.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle and Substituent Variations

Imidazole Derivatives

- Compound 9 () :

- Structure: 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.

- Key Differences:

- Replaces sulfinyl (-S=O) with thioether (-S-), eliminating chirality.

- Terminal acetamide linked to thiazole instead of 4-fluorobenzyl. The thiazole ring may alter binding affinity through hydrogen bonding or π-stacking .

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () :

- Structure: Contains a methylsulfinyl group on imidazole and a pyridyl-acetamide terminus.

- Key Differences:

- Pyridyl group introduces basicity compared to the neutral 4-fluorobenzyl.

- Methylsulfinyl group may confer distinct metabolic stability compared to aryl-substituted sulfinyl groups.

Benzimidazole Derivatives

Substituent Effects on Physicochemical Properties

- Sulfinyl vs. Sulfonyl/Thioether : Sulfinyl groups (S=O) balance polarity and lipophilicity, while sulfonyl groups (SO₂) increase water solubility. Thioethers (S-) enhance lipophilicity .

- Terminal Groups : 4-Fluorobenzyl (target) improves blood-brain barrier penetration compared to pyridyl () or thiazole () termini .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and analytical methods for producing N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide?

- Methodology :

- Synthesis :

Imidazole ring formation : Use cyclocondensation of glyoxal derivatives with primary amines under acidic conditions to construct the 1-methylimidazole core .

Sulfinyl introduction : Oxidize the sulfanyl precursor (e.g., using mCPBA or H₂O₂) under controlled pH (6–7) and low temperature (0–5°C) to avoid overoxidation .

Acetamide coupling : React the sulfinyl-imidazole intermediate with 4-fluorobenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF .

- Characterization :

- NMR (¹H/¹³C, DEPT-135) to confirm regiochemistry of the imidazole and sulfinyl group .

- HPLC-MS (ESI+) to verify purity (>95%) and molecular ion peaks .

Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?

- Methodology :

- Stability assays :

- Thermal stability : Use differential scanning calorimetry (DSC) to monitor decomposition temperatures (Td) under nitrogen atmosphere .

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation products via LC-MS .

- Purity validation :

- Chiral HPLC with a cellulose-based column to resolve sulfinyl diastereomers .

- Elemental analysis to confirm C, H, N, S, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., sulfinyl group stereochemistry) be resolved?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement, focusing on anisotropic displacement parameters (ADPs) to resolve sulfinyl oxygen positions .

- DFT calculations : Compare experimental bond lengths/angles (e.g., S=O: ~1.45 Å) with B3LYP/6-31G(d) optimized geometries to validate stereoelectronic effects .

- ORTEP visualization : Employ WinGX to generate displacement ellipsoid plots, ensuring proper modeling of disorder in the fluorobenzyl group .

Q. What strategies address discrepancies in biological activity data between this compound and its structural analogs?

- Methodology :

- SAR analysis : Compare IC₅₀ values against analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) using standardized assays (e.g., COX-1/2 inhibition) .

- Metabolic profiling : Use hepatic microsomes to identify phase I/II metabolites (e.g., sulfoxide reduction) that may alter activity .

- Target engagement studies : Apply SPR (surface plasmon resonance) to measure binding kinetics to proposed targets (e.g., kinases or GPCRs) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodology :

- Molecular docking : Use AutoDock Vina to screen virtual libraries against target crystal structures (e.g., PDB: 5KVC for COX-2), prioritizing substitutions at the 4-methoxyphenyl group .

- Free-energy perturbation (FEP) : Calculate ΔΔG for fluorobenzyl vs. non-fluorinated analogs to predict affinity changes .

- ADMET prediction : Apply SwissADME to optimize logP (target: 2–3) and reduce hERG liability .

Q. What experimental approaches mitigate challenges in studying the sulfinyl group’s redox sensitivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.